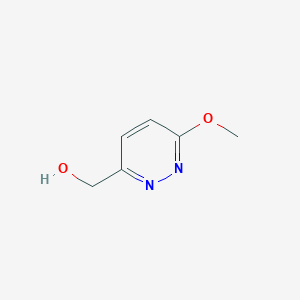

(6-Methoxypyridazin-3-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(6-methoxypyridazin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-10-6-3-2-5(4-9)7-8-6/h2-3,9H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAODUOUIWBJNQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30530143 | |

| Record name | (6-Methoxypyridazin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30530143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89532-79-6 | |

| Record name | (6-Methoxypyridazin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30530143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6-methoxypyridazin-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(6-Methoxypyridazin-3-yl)methanol: A Technical Guide for Chemical Researchers and Drug Development Professionals

Introduction

(6-Methoxypyridazin-3-yl)methanol is a heterocyclic organic compound featuring a pyridazine core substituted with methoxy and hydroxymethyl functional groups.[1][2] Its structural attributes make it a valuable building block, or key intermediate, in the field of medicinal chemistry and pharmaceutical research. The pyridazine scaffold is a recognized "privileged structure" capable of interacting with a variety of biological targets, and the methoxy and hydroxymethyl groups provide strategic points for molecular elaboration and optimization of physicochemical properties in drug design. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, tailored for researchers and professionals in drug development.[3]

Chemical Identity and Physicochemical Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective use in synthesis and research. The key identifiers and computed physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 89532-79-6 | |

| Molecular Formula | C₆H₈N₂O₂ | |

| Molecular Weight | 140.14 g/mol | |

| IUPAC Name | This compound | |

| SMILES | COC1=NN=C(C=C1)CO | |

| Monoisotopic Mass | 140.058577502 Da | [2] |

| XLogP3 (Computed) | -0.7 | [2] |

| Physical State | Solid (presumed) | |

| Solubility | Partially soluble in DMSO (requires heating), Partially soluble in Methanol (requires sonication) | |

| Storage | 2-8°C (Refrigerated) |

Synthesis Protocol

The synthesis of this compound can be logically approached via a multi-step sequence starting from commercially available precursors. The following protocol is a well-reasoned pathway based on established chemical transformations, including the synthesis of the key intermediate, 6-methoxypyridazine-3-carboxylic acid, as detailed in patent literature.

Overall Synthesis Workflow

Caption: Proposed synthetic pathway to this compound.

Step 1: Synthesis of 6-Chloropyridazine-3-carboxylic acid

This step involves the oxidation of the methyl group of 3-chloro-6-methylpyridazine to a carboxylic acid. Strong oxidizing agents are required for this transformation.

-

Rationale: The choice of a potent oxidizing agent like potassium permanganate in an acidic medium is a standard method for converting an electron-deficient methyl group on a heterocyclic ring to a carboxylic acid.

-

Experimental Protocol:

-

In a reaction vessel equipped with a stirrer and cooling bath, add 3-chloro-6-methylpyridazine to concentrated sulfuric acid while maintaining a low temperature (ice bath).

-

Gradually add an oxidant, such as potassium permanganate, in portions, ensuring the reaction temperature is controlled.

-

After the addition is complete, allow the reaction to proceed at a moderately elevated temperature (e.g., 50-80°C) for several hours until completion (monitored by TLC or LC-MS).

-

Cool the reaction mixture and carefully quench by pouring it into ice water.

-

Extract the aqueous solution multiple times with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent like methanol to yield 6-chloropyridazine-3-carboxylic acid.

-

Step 2: Synthesis of 6-Methoxypyridazine-3-carboxylic acid

This step involves a nucleophilic aromatic substitution reaction where the chloro group is displaced by a methoxy group.

-

Rationale: Sodium methoxide is a strong nucleophile that readily displaces halides from electron-deficient aromatic rings like pyridazine. The reaction is typically carried out in methanol, which serves as both the solvent and the source of the methoxy group.

-

Experimental Protocol:

-

In a dry reaction flask, dissolve 6-chloropyridazine-3-carboxylic acid and sodium methoxide in anhydrous methanol.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in water and acidify with a strong acid (e.g., concentrated HCl) to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry.

-

The crude 6-methoxypyridazine-3-carboxylic acid can be further purified by recrystallization from water.

-

Step 3: Reduction to this compound

The final step is the reduction of the carboxylic acid to a primary alcohol.

-

Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols. The reaction is typically performed in an anhydrous aprotic solvent like tetrahydrofuran (THF). Borane (BH₃) complexes can also be used for this transformation.

-

Experimental Protocol:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride in anhydrous THF.

-

Cool the suspension in an ice bath.

-

Dissolve 6-methoxypyridazine-3-carboxylic acid in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Carefully quench the reaction by the sequential slow addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup).

-

Filter the resulting precipitate and wash it thoroughly with THF or ethyl acetate.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

-

Purification can be achieved by column chromatography on silica gel.

-

Spectroscopic and Analytical Characterization (Predicted)

While specific experimental data is not widely published, the expected spectroscopic characteristics can be predicted based on the structure of this compound.

-

¹H NMR:

-

A singlet for the methoxy group (CH₃O-) protons, expected around δ 3.9-4.1 ppm.

-

A singlet for the methylene protons (-CH₂OH), expected around δ 4.6-4.8 ppm.

-

Two doublets for the pyridazine ring protons, corresponding to the protons at the C4 and C5 positions.

-

A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O.

-

-

¹³C NMR:

-

A signal for the methoxy carbon.

-

A signal for the methylene carbon.

-

Signals for the four carbons of the pyridazine ring, with the carbon bearing the methoxy group being the most downfield.

-

-

IR Spectroscopy:

-

A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol.

-

C-H stretching absorptions around 2850-3000 cm⁻¹.

-

C=N and C=C stretching vibrations characteristic of the pyridazine ring in the 1400-1600 cm⁻¹ region.

-

A strong C-O stretching band for the alcohol around 1050 cm⁻¹.

-

-

Mass Spectrometry:

-

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 140.

-

Applications in Medicinal Chemistry

This compound serves as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. The pyridazine core is a common motif in a variety of biologically active compounds.

Scaffold for Kinase Inhibitors

The pyridazine ring system is frequently employed as a core scaffold in the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders. The nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors, interacting with the hinge region of the ATP-binding site of kinases.

The hydroxymethyl group of this compound can be further functionalized, for example, by conversion to an ether, ester, or amine, to introduce substituents that can occupy other pockets of the kinase active site, thereby increasing potency and selectivity. The methoxy group can also be modified or replaced to fine-tune the electronic and steric properties of the molecule.

Precursor for Bioactive Molecules

The hydroxymethyl group can be converted into other functional groups, such as an aldehyde, a carboxylic acid, or a halide, which can then be used in a variety of coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to build more complex molecular architectures. This versatility makes this compound a valuable starting material for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs.

Safety and Handling

Based on GHS classifications, this compound is considered harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]

-

Hazard Statements:

-

Precautionary Measures:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, rinse thoroughly with water.

-

Store in a cool, dry, and well-ventilated place.

-

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its straightforward, albeit multi-step, synthesis from readily available starting materials, combined with the strategic placement of its functional groups, makes it an attractive building block for the creation of novel bioactive compounds. While a lack of publicly available, experimentally determined spectroscopic and physical data necessitates careful characterization by researchers, the logical synthetic pathways and predictable analytical profile provide a solid foundation for its use in advanced chemical synthesis. As the quest for new therapeutics continues, the utility of such well-defined heterocyclic scaffolds is expected to grow, positioning this compound as a compound of ongoing interest to the scientific community.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChemLite. This compound (C6H8N2O2). [Link]

-

MySkinRecipes. This compound. [Link]

Sources

A Technical Guide to the Structural Elucidation of (6-Methoxypyridazin-3-yl)methanol

Introduction

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's chemical structure is a foundational prerequisite.[1][2] Small organic molecules, particularly nitrogen-containing heterocycles, form the backbone of many therapeutic agents. The pyridazine ring, in particular, is a valuable scaffold in medicinal chemistry, prized for its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity, which can be pivotal in drug-target interactions.[3]

This guide provides an in-depth, technical walkthrough for the complete structure elucidation of (6-Methoxypyridazin-3-yl)methanol, a representative pyridazine derivative. This molecule serves as a key intermediate in the synthesis of various bioactive compounds.[4] We will proceed through a multi-technique analytical workflow, demonstrating how data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy are synergistically integrated to build a conclusive structural assignment. This process illustrates the core principles of chemical characterization, ensuring the identity, purity, and integrity of a compound destined for further research and development.

The Elucidation Strategy: A Multi-Technique Approach

The definitive identification of an unknown compound is rarely achieved with a single analytical method.[5] A robust elucidation strategy relies on the convergence of data from multiple orthogonal techniques, each providing a unique piece of the structural puzzle. Our approach begins with determining the molecular formula, proceeds to identify functional groups, and culminates in mapping the precise connectivity of every atom in the molecule.

The workflow is designed to be a self-validating system. Each successive experiment provides data that should confirm and refine the hypotheses generated from the previous steps. This iterative process of hypothesis generation and experimental verification is the cornerstone of scientific integrity in structural chemistry.

Caption: Overall workflow for the structure elucidation of this compound.

Chapter 1: High-Resolution Mass Spectrometry (HRMS) – Determining the Molecular Formula

Principle & Rationale: The first critical step in identifying an unknown compound is to determine its elemental composition. High-resolution mass spectrometry provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the calculation of a unique molecular formula.[5] For nitrogen-containing heterocycles, electrospray ionization (ESI) in positive mode is often effective, as the nitrogen atoms are readily protonated to form [M+H]⁺ ions.[6][7]

Experimental Protocol: HRMS Data Acquisition (ESI+)

-

Sample Preparation: Dissolve approximately 0.1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water 1:1 v/v) containing 0.1% formic acid to facilitate protonation.

-

Instrument Setup: Calibrate the mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) using a known standard immediately prior to analysis to ensure high mass accuracy.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500. Key ESI parameters include a capillary voltage of ~3.2 kV, a drying gas temperature of 250 °C, and a nebulizer pressure of 35 psi.[7]

-

Data Processing: Use the instrument's software to determine the accurate mass of the most abundant ion, typically the [M+H]⁺ peak. Generate possible molecular formulas that fit the measured mass within a narrow tolerance (e.g., ± 5 ppm).

Data Interpretation & Results

The chemical structure of this compound has the molecular formula C₆H₈N₂O₂.[8] The expected monoisotopic mass is 140.0586 Da.[8] An HRMS experiment should yield a protonated molecular ion [M+H]⁺ with a measured m/z value extremely close to 141.0664.

| Parameter | Expected Value |

| Molecular Formula | C₆H₈N₂O₂ |

| Exact Mass | 140.0586 Da |

| [M+H]⁺ Ion (Calculated) | 141.0664 m/z |

Table 1: Expected High-Resolution Mass Spectrometry Data.

The software-generated formula list should rank C₆H₈N₂O₂ as the most probable candidate based on the accurate mass measurement and isotopic pattern, thus confirming the elemental composition.

Chapter 2: Infrared (IR) Spectroscopy – Identifying Key Functional Groups

Principle & Rationale: Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Specific chemical bonds absorb infrared radiation at characteristic frequencies, causing them to vibrate. By analyzing the absorption spectrum, we can deduce the presence of key groups like hydroxyl (-OH), methoxy (-OCH₃), and the aromatic pyridazine ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Scan: Lower the ATR press and apply firm, consistent pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: Use the software to perform a baseline correction and label the major absorption peaks.

Data Interpretation & Results

The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of its key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

| ~3300 (broad) | O-H stretch | Alcohol (-CH₂OH ) |

| ~2950-2850 | C-H stretch | Methoxy (-OCH₃ ) and Methylene (-CH₂ OH) |

| ~1600-1450 | C=C, C=N stretch | Pyridazine aromatic ring |

| ~1250 & ~1050 | C-O stretch | Methoxy ether (C-O -CH₃) and primary alcohol (C-O H) |

Table 2: Expected Characteristic Infrared Absorption Bands.

The broad band around 3300 cm⁻¹ is a definitive indicator of the hydroxyl group, likely broadened due to hydrogen bonding in the solid state. The C-H stretching vibrations confirm the presence of sp³ hybridized carbons (methoxy and methylene groups). The series of peaks in the 1600-1450 cm⁻¹ region are characteristic of the pyridazine ring, and the strong absorptions in the "fingerprint region" around 1250-1050 cm⁻¹ confirm the C-O single bonds of both the methoxy ether and the primary alcohol.[9][10][11]

Chapter 3: Nuclear Magnetic Resonance (NMR) Spectroscopy – Assembling the Molecular Skeleton

Principle & Rationale: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution.[12] By analyzing the chemical environment of ¹H and ¹³C nuclei, we can determine the number of unique atoms, their hybridization, and, crucially, their connectivity. A full suite of 1D and 2D NMR experiments is required for an unambiguous assignment.[13][14]

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve ~10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

¹H NMR: Acquire a standard one-dimensional proton NMR spectrum.

-

¹³C{¹H} NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT-135 experiment can also be run to differentiate between CH, CH₂, and CH₃ carbons.

-

2D COSY (Correlation Spectroscopy): This experiment reveals which protons are spin-spin coupled, typically those on adjacent carbons (¹H-¹H J-coupling).

-

2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): This crucial experiment shows correlations between protons and carbons that are separated by two or three bonds, providing the long-range connectivity needed to piece the molecular skeleton together.[15]

Data Interpretation & Results

¹H NMR Analysis

The ¹H NMR spectrum is expected to show four distinct signals:

-

A singlet (~4.0 ppm, 3H): Corresponding to the three equivalent protons of the methoxy (-OCH₃) group. It is a singlet as there are no adjacent protons.

-

A singlet (~4.7 ppm, 2H): Corresponding to the two equivalent protons of the methylene (-CH₂OH) group. It is a singlet as it is not adjacent to any other protons.

-

A doublet (~7.1 ppm, 1H): One of the two aromatic protons on the pyridazine ring.

-

A doublet (~7.7 ppm, 1H): The other aromatic proton on the pyridazine ring. The two aromatic protons appear as doublets because they are coupled to each other.

-

A broad singlet (~5.5 ppm, 1H): The hydroxyl proton (-OH). Its chemical shift can be variable and the peak may be broad due to chemical exchange.

¹³C NMR Analysis

The ¹³C NMR spectrum is expected to show six distinct signals, corresponding to the six carbon atoms in the molecule:

-

~54 ppm: The methoxy carbon (-C H₃).

-

~60 ppm: The methylene carbon (-C H₂OH).

-

~118 ppm & ~128 ppm: The two CH carbons of the pyridazine ring.

-

~150 ppm & ~165 ppm: The two quaternary carbons of the pyridazine ring (the one bonded to the methoxy group and the one bonded to the methylene group).

2D NMR Analysis: Establishing Connectivity

The true power of NMR is realized in the 2D experiments which connect the assigned signals.

Caption: Key HMBC correlations confirming the structure of this compound.

-

COSY: A cross-peak between the two aromatic proton signals (~7.1 and ~7.7 ppm) would confirm they are on adjacent carbons.

-

HSQC: This would definitively link the proton signals to their corresponding carbon signals (e.g., ~4.0 ppm ¹H to ~54 ppm ¹³C; ~4.7 ppm ¹H to ~60 ppm ¹³C, etc.).

-

HMBC: This is the final piece of the puzzle. Key expected correlations include:

-

The methoxy protons (~4.0 ppm) correlating to the quaternary carbon at ~165 ppm.

-

The methylene protons (~4.7 ppm) correlating to the quaternary carbon at ~150 ppm and the adjacent aromatic CH carbon at ~128 ppm.

-

The aromatic protons correlating to the other carbons in the ring, confirming the substitution pattern.

-

Summary of NMR Data

| Atom Position | ¹H δ (ppm), Mult. (J Hz) | ¹³C δ (ppm) | Key HMBC Correlations (from ¹H) |

| -OCH₃ | ~4.0, s | ~54 | C6 |

| -CH₂ OH | ~4.7, s | ~60 | C3, C4 |

| -CH₂OH | ~5.5, br s | - | C3 |

| H4 | ~7.1, d | ~118 | C3, C5, C6 |

| H5 | ~7.7, d | ~128 | C3, C4, C6 |

| C3 | - | ~150 | H4, H5, -CH₂OH |

| C6 | - | ~165 | H4, H5, -OCH₃ |

Table 3: Consolidated and Predicted NMR Assignments for this compound in DMSO-d₆.

Conclusion: The Validated Structure

By systematically integrating the data from HRMS, FTIR, and a comprehensive suite of NMR experiments, we can unambiguously elucidate the structure of this compound.

-

HRMS establishes the molecular formula as C₆H₈N₂O₂.

-

FTIR confirms the presence of an alcohol (-OH), a methoxy group (-OCH₃), and an aromatic pyridazine ring.

-

¹H and ¹³C NMR quantify the number of unique proton and carbon environments, consistent with the proposed structure.

-

2D NMR (COSY, HSQC, and HMBC) provides the definitive atomic connectivity, mapping out the molecular skeleton and confirming the precise placement of the methoxy and methanol substituents on the pyridazine ring.

This multi-technique approach provides a self-validating and scientifically rigorous confirmation of the molecular structure, an essential step in ensuring the quality and reliability of chemical compounds used in research and drug development. For absolute confirmation of the solid-state structure, single-crystal X-ray diffraction could be employed, which remains the gold standard for structural determination.[5]

References

- Structure elucidation of small organic molecules by contemporary computational chemistry methods. Archives of Pharmacal Research, 43(11), 1114-1127.

- Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI.

-

1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402. [Link]

- MASS SPECTRA OF NITROGEN HETEROCYCLES. Australian Journal of Chemistry, 26(5), 1031-1041.

-

Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-442. [Link]

- Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry. Journal of the American Society for Mass Spectrometry.

-

Advances in structure elucidation of small molecules using mass spectrometry. Analytical and Bioanalytical Chemistry, 399(8), 2655-2677. [Link]

- Structure elucidation of small organic molecules by contemporary computational chemistry methods. Sungkyunkwan University.

- NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC.

-

Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Environmental Science and Pollution Research, 27(24), 30453-30463. [Link]

- Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences.

-

This compound | C6H8N2O2 | CID 13227305. PubChem. [Link]

-

FTIR difference spectra of methoxy species formed by methanol... ResearchGate. [Link]

-

FTIR di†erence spectra of methoxy species formed by methanol... ResearchGate. [Link]

- FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. The Journal of Physical Chemistry C, 116(39), 21308-21317.

-

This compound. MySkinRecipes. [Link]

-

The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 12(1), 2-23. [Link]

Sources

- 1. Structure elucidation of small organic molecules by contemporary computational chemistry methods | Semantic Scholar [semanticscholar.org]

- 2. pure.skku.edu [pure.skku.edu]

- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound [myskinrecipes.com]

- 5. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry | MDPI [mdpi.com]

- 7. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | C6H8N2O2 | CID 13227305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. irinsubria.uninsubria.it [irinsubria.uninsubria.it]

- 12. jchps.com [jchps.com]

- 13. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

The Cornerstone of Pyridazine-Based Drug Discovery: An In-depth Technical Guide to (6-Methoxypyridazin-3-yl)methanol

For Immediate Release

A critical building block in the synthesis of advanced therapeutic agents, (6-Methoxypyridazin-3-yl)methanol (CAS No. 89532-79-6) stands as a testament to the enduring importance of the pyridazine scaffold in modern medicinal chemistry. This technical guide offers an in-depth analysis of its synthesis, chemical properties, and pivotal role as a key intermediate for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Pyridazine Moiety

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a "privileged scaffold" in drug discovery.[1] Its unique electronic properties and hydrogen bonding capabilities make it a valuable component in the design of molecules that can effectively interact with biological targets.[1] The incorporation of a methoxy and a hydroxymethyl group, as seen in this compound, provides two key points for molecular elaboration, offering a versatile platform for the synthesis of diverse and complex bioactive compounds.[2] This strategic combination of functionalities has positioned this compound as a sought-after intermediate in the development of novel therapeutics, particularly in the realm of kinase inhibitors for oncology and inflammatory diseases.[3][4][5]

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for ensuring laboratory safety.

| Property | Value | Reference |

| CAS Number | 89532-79-6 | [6] |

| Molecular Formula | C₆H₈N₂O₂ | [6] |

| Molecular Weight | 140.14 g/mol | [6] |

| IUPAC Name | This compound | [6] |

| Appearance | Likely a crystalline solid | [2] |

| Solubility | Partially soluble in DMSO (with heating) and Methanol (with sonication) | [2] |

| Storage | 2-8°C, sealed in a dry environment | [7] |

Safety and Handling: this compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Synthesis and Mechanistic Insights

The synthesis of this compound can be logically approached from readily available precursors. A robust synthetic strategy involves the initial preparation of a key intermediate, 3-chloro-6-methoxypyridazine, followed by a nucleophilic substitution to introduce the hydroxymethyl group.

Synthesis of the Key Intermediate: 3-Chloro-6-methoxypyridazine

The journey to this compound begins with the synthesis of 3-chloro-6-methoxypyridazine. This intermediate is typically prepared from 3,6-dichloropyridazine via a selective nucleophilic aromatic substitution (SNAr) reaction. The differential reactivity of the two chlorine atoms allows for a controlled, stepwise functionalization.

Experimental Protocol: Synthesis of 3-Chloro-6-methoxypyridazine [8]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,6-dichloropyridazine in anhydrous methanol.

-

Nucleophile Addition: Prepare a solution of one equivalent of sodium methoxide in methanol. Add this solution dropwise to the pyridazine solution at a controlled temperature (typically room temperature or slightly below to manage exothermicity).

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the selective formation of the mono-substituted product.

-

Work-up: Upon completion, quench the reaction with water to precipitate the crude product.

-

Purification: Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or by silica gel column chromatography.[9]

Causality Behind Experimental Choices: The use of one equivalent of sodium methoxide is critical to favor mono-substitution and minimize the formation of the di-substituted byproduct, 3,6-dimethoxypyridazine.[9] Methanol serves as both the solvent and the source of the methoxy group.

Plausible Synthesis of this compound

Conceptual Protocol:

-

Formylation: The 3-chloro-6-methoxypyridazine could undergo a formylation reaction to introduce a carbaldehyde group at the 3-position, yielding 6-methoxypyridazine-3-carbaldehyde.

-

Reduction: The resulting aldehyde would then be selectively reduced to the corresponding alcohol using a mild reducing agent like sodium borohydride in an alcoholic solvent.

Spectroscopic Characterization

Detailed spectroscopic analysis is crucial for the unambiguous identification and quality control of this compound. While a complete set of experimental spectra for this specific compound is not publicly available in the searched literature, the expected spectral features can be predicted based on its structure.

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Signals corresponding to the pyridazine ring protons, a singlet for the methoxy group protons, a singlet or triplet for the methylene protons of the hydroxymethyl group, and a broad singlet for the hydroxyl proton. |

| ¹³C NMR | Resonances for the four distinct carbon atoms of the pyridazine ring, the methoxy carbon, and the hydroxymethyl carbon. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (140.14 g/mol ).[6] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches of the aromatic and aliphatic groups, C=N and C=C stretches of the pyridazine ring, and C-O stretches of the ether and alcohol. |

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of complex bioactive molecules, particularly as a precursor for various pyridazine derivatives with therapeutic potential.[10] The pyridazine core is a key feature in numerous kinase inhibitors, where the nitrogen atoms can form crucial hydrogen bond interactions with the hinge region of the ATP-binding site of kinases.[11]

The hydroxymethyl group on this compound can be further functionalized, for example, by oxidation to an aldehyde or carboxylic acid, or by conversion to a leaving group for subsequent nucleophilic substitution, allowing for the attachment of various pharmacophoric groups. This versatility makes it a key component in the construction of libraries of compounds for high-throughput screening in drug discovery campaigns.

Conclusion

This compound is a strategically important intermediate in medicinal chemistry, offering a versatile and functionalized pyridazine scaffold for the synthesis of novel therapeutic agents. Its synthesis, while requiring careful control of reaction conditions, is achievable from readily available starting materials. The continued exploration of pyridazine-based compounds in drug discovery ensures that this compound will remain a valuable tool for scientists working at the forefront of pharmaceutical research.

References

-

Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega. Available at: [Link]

-

Pyridazine Based Inhibitors of p38 MAPK. PubMed. Available at: [Link]

-

Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

-

This compound. MySkinRecipes. Available at: [Link]

-

This compound | C6H8N2O2 | CID 13227305. PubChem. Available at: [Link]

-

This compound (C6H8N2O2). PubChemLite. Available at: [Link]

-

6-Methoxypyridazin-3-amine | C5H7N3O | CID 81673. PubChem. Available at: [Link]

Sources

- 1. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound (89532-79-6) for sale [vulcanchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Pyridazine based inhibitors of p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound | C6H8N2O2 | CID 13227305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 89532-79-6|this compound|BLD Pharm [bldpharm.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. This compound [myskinrecipes.com]

- 11. img01.pharmablock.com [img01.pharmablock.com]

In-Depth Technical Guide: (6-Methoxypyridazin-3-yl)methanol

A Core Heterocyclic Building Block for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (6-Methoxypyridazin-3-yl)methanol, a key heterocyclic intermediate in modern medicinal chemistry. We will delve into its fundamental properties, synthesis, reactivity, and critical role as a structural motif in the development of novel therapeutic agents. This document moves beyond a simple datasheet to offer insights into the practical application and strategic considerations for utilizing this versatile building block.

Core Molecular Profile

This compound is a pyridazine derivative characterized by a methoxy group at the 6-position and a hydroxymethyl group at the 3-position.[1] This arrangement of functional groups provides two key points for chemical modification, making it a valuable scaffold in synthetic chemistry.

Physicochemical and Structural Data

A summary of the key identification and physicochemical properties for this compound is presented in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 140.14 g/mol | [2] |

| Molecular Formula | C₆H₈N₂O₂ | [2][3] |

| CAS Number | 89532-79-6 | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 3-(Hydroxymethyl)-6-methoxypyridazine, 6-methoxy-3-pyridazinemethanol | [2] |

| Physical State | Solid | [1] |

| Solubility | Partially soluble in DMSO (requires heating), Partially soluble in Methanol (requires sonication) | [1] |

| Storage | 2-8°C (refrigerated) | [1] |

Chemical Structure

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Reduction of 6-Methoxypyridazine-3-carboxylic Acid

This protocol describes the final and most critical step in the proposed synthesis: the reduction of the carboxylic acid to the primary alcohol. This procedure is based on well-established methods for the reduction of carboxylic acids that are compatible with the heterocyclic core.

Materials:

-

6-Methoxypyridazine-3-carboxylic acid

-

Lithium aluminum hydride (LiAlH₄) or Borane tetrahydrofuran complex (BH₃·THF)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

15% aqueous sodium hydroxide solution

-

Anhydrous sodium sulfate

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: An oven-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet is flushed with nitrogen.

-

Reagent Suspension: A suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous THF is prepared in the reaction flask and cooled to 0°C in an ice bath.

-

Substrate Addition: 6-Methoxypyridazine-3-carboxylic acid (1.0 equivalent) is added portion-wise to the stirred suspension, ensuring the internal temperature does not rise significantly. The rate of addition should be controlled to manage the evolution of hydrogen gas.

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is warmed to room temperature and then heated to reflux for 12-18 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Quenching: The reaction mixture is cooled to 0°C and diluted with anhydrous diethyl ether. The reaction is carefully quenched by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and finally more water. This procedure is crucial for the safe decomposition of excess hydride and the formation of a granular precipitate.

-

Work-up and Isolation: The resulting slurry is stirred for 30 minutes, and the white precipitate is removed by filtration. The filter cake is washed with diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by silica gel column chromatography to yield this compound.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of a nitrogen atmosphere is critical as lithium aluminum hydride reacts violently with water, including atmospheric moisture.

-

Anhydrous Solvents: Anhydrous solvents are necessary to prevent the decomposition of the hydride reagent and to ensure the efficiency of the reduction.

-

Controlled Addition and Quenching: The portion-wise addition of the carboxylic acid and the careful, sequential quenching procedure are essential for safety, controlling the exothermic reaction and the evolution of hydrogen gas.

-

Choice of Reducing Agent: LiAlH₄ is a powerful reducing agent capable of reducing carboxylic acids to alcohols. A milder alternative, BH₃·THF, could also be employed and may offer better selectivity if other reducible functional groups are present.

Chemical Reactivity and Applications in Synthesis

This compound is a valuable intermediate due to the reactivity of its primary alcohol. This hydroxyl group can be readily converted into other functional groups, providing a handle for further molecular elaboration.

Conversion to an Electrophilic Halide

A common and critical transformation is the conversion of the primary alcohol to an alkyl chloride, creating an electrophilic site for subsequent nucleophilic substitution reactions.

Caption: Conversion of the alcohol to the corresponding chloride.

Experimental Protocol: Chlorination with Thionyl Chloride

-

Reaction Setup: To a solution of this compound in a suitable aprotic solvent (e.g., dichloromethane or toluene), thionyl chloride (SOCl₂) (1.2 equivalents) is added dropwise at 0°C. A small amount of pyridine can be used as a catalyst.

-

Reaction: The mixture is stirred at room temperature until the reaction is complete (monitored by TLC/LC-MS).

-

Work-up: The reaction mixture is carefully quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 3-(chloromethyl)-6-methoxypyridazine.

Insight: This transformation converts the nucleophilic alcohol into a reactive electrophile, 3-(chloromethyl)-6-methoxypyridazine. This product is a key building block for introducing the 6-methoxypyridazin-3-ylmethyl moiety into a target molecule via reactions with nucleophiles such as amines, thiols, or carbanions. This is a foundational step in the synthesis of many pyridazine-containing drug candidates.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. [2]* Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

Conclusion

This compound is a strategically important building block in the field of medicinal chemistry. Its straightforward, albeit not widely published, synthesis from common precursors and the versatile reactivity of its hydroxymethyl group make it an attractive starting point for the elaboration of complex molecular architectures. Researchers and drug development professionals can leverage the physicochemical properties and reactivity profile detailed in this guide to accelerate the discovery and synthesis of novel pyridazine-based therapeutic agents.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChemLite. (2026). This compound (C6H8N2O2). [Link]

-

MySkinRecipes. (2026). This compound. [Link]

- Google Patents. (2009). Synthesis process of 6-methoxy pyridazine-3- carboxylic acid. CN101508676B.

-

Pharmaffiliates. (2026). 1-(2,6-Difluorobenzyl)-5-((dimethylamino)methyl)-3-(6-methoxypyridazin-3-yl)-6-(4-nitrophenyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione. [Link]

Sources

(6-Methoxypyridazin-3-yl)methanol IUPAC name

**(6-Methoxypy

ridazin-3-yl)methanol: A Technical Guide for Synthetic and Medicinal Chemists**

Abstract

The pyridazine scaffold is a cornerstone in modern medicinal chemistry, recognized for its unique physicochemical properties that enhance molecular recognition and optimize pharmacokinetic profiles.[1][2] Among the vast array of pyridazine derivatives, (6-Methoxypyridazin-3-yl)methanol emerges as a pivotal building block and synthetic intermediate.[3] This guide provides an in-depth examination of its nomenclature, properties, a validated synthesis protocol, and its applications in drug discovery. Designed for researchers and drug development professionals, this document synthesizes theoretical knowledge with practical, field-proven insights to facilitate its effective utilization in the laboratory.

Introduction: The Significance of the Pyridazine Core

The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is classified as a "privileged structure" in drug design.[2] Its distinct electronic properties, including a high dipole moment and robust hydrogen-bonding capabilities, make it an invaluable component for interacting with biological targets.[1][2] These characteristics contribute to improved aqueous solubility, metabolic stability, and a reduced potential for hERG potassium channel interactions compared to analogous phenyl rings.[1][4] Consequently, pyridazine derivatives are integral to a wide spectrum of therapeutic agents, with applications in oncology, inflammation, and neurology.[2][5] this compound, specifically, serves as a versatile precursor for more complex, biologically active molecules.[3]

Nomenclature and Physicochemical Properties

Correctly identifying a chemical entity is fundamental to reproducible science. The compound is authoritatively identified by the following descriptors.

A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[6] |

| CAS Number | 89532-79-6 | PubChem, BLD Pharm[6][7] |

| Molecular Formula | C₆H₈N₂O₂ | PubChem[6] |

| Molecular Weight | 140.14 g/mol | PubChem[6] |

| Physical Form | Solid / Crystalline Powder | N/A |

| Storage | Sealed in dry, 2-8°C | BLD Pharm[7] |

Synthesis Pathway and Mechanistic Rationale

The most common and efficient laboratory-scale synthesis of this compound involves the selective reduction of its corresponding carboxylic acid precursor, 6-Methoxypyridazine-3-carboxylic acid. This transformation is a cornerstone of functional group interconversion in organic synthesis.

Reaction Scheme: 6-Methoxypyridazine-3-carboxylic acid → this compound

Causality Behind Experimental Choices:

-

Starting Material: 6-Methoxypyridazine-3-carboxylic acid is a commercially available and stable solid, making it an ideal starting point.[8][9] Its synthesis from simpler precursors is also well-documented.[10]

-

Reducing Agent: Lithium aluminum hydride (LiAlH₄) or Borane-THF complex (BH₃·THF) are the reagents of choice for this transformation. LiAlH₄ is a powerful, non-selective reducing agent capable of reducing carboxylic acids to primary alcohols. However, it is highly reactive and requires strictly anhydrous conditions. BH₃·THF offers a milder alternative, exhibiting excellent selectivity for carboxylic acids over other reducible functional groups like esters, which can be advantageous in more complex syntheses. The choice depends on the overall substrate and desired safety profile.

-

Solvent: Anhydrous ethereal solvents such as tetrahydrofuran (THF) or diethyl ether are mandatory. These solvents are inert to the strong reducing agents and effectively solvate the organometallic intermediates formed during the reaction.

-

Work-up: The reaction is quenched by the careful, sequential addition of water and a base (e.g., NaOH solution) to neutralize the reaction mixture and precipitate the aluminum or boron salts, which can then be easily removed by filtration. This ensures the safe decomposition of any excess reducing agent.

The entire synthesis and purification workflow is depicted in the diagram below.

Caption: Synthesis Workflow for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating in-process checks to ensure reaction completion and purity.

Materials:

-

6-Methoxypyridazine-3-carboxylic acid (1.0 eq)

-

Lithium aluminum hydride (LiAlH₄) (1.5 - 2.0 eq) or Borane-THF complex (1.0 M solution, 2.0-3.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Sulfate (Na₂SO₄) solution

-

Deionized Water

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Bicarbonate (NaHCO₃) solution

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with LiAlH₄ in anhydrous THF. The suspension is cooled to 0°C in an ice bath.

-

Addition of Substrate: The 6-Methoxypyridazine-3-carboxylic acid is dissolved in a minimal amount of anhydrous THF and added dropwise to the LiAlH₄ suspension via the dropping funnel over 30-60 minutes. The internal temperature should be maintained below 10°C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.

-

Monitoring: Reaction progress is monitored by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes. The disappearance of the starting material spot indicates completion.

-

Quenching: The flask is cooled again to 0°C. The reaction is carefully quenched by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and finally more water. This should result in the formation of a granular, white precipitate.

-

Filtration and Extraction: The solid precipitate is removed by filtration through a pad of Celite, washing the filter cake with THF and EtOAc. The combined organic filtrates are then washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification: If necessary, the crude material is purified by column chromatography on silica gel to afford the pure this compound.

Characterization and Quality Control

Confirming the identity and purity of the final compound is a critical step. The following workflow ensures the material meets the required standards for subsequent research.

Caption: Quality Control and Characterization Workflow.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural confirmation. Expected signals include a singlet for the methoxy (-OCH₃) protons, distinct doublets for the aromatic protons on the pyridazine ring, and a singlet or triplet for the methylene (-CH₂OH) protons, along with a broad singlet for the hydroxyl (-OH) proton.

-

¹³C NMR Spectroscopy: This technique confirms the carbon framework of the molecule.

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) will show a prominent ion corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight of 140.14 g/mol .

Applications in Drug Discovery

This compound is not an end-product but a valuable intermediate. Its primary utility lies in providing a functionalized pyridazine core that can be further elaborated into more complex molecules. The hydroxyl group serves as a handle for various chemical transformations, such as etherification, esterification, or conversion to a leaving group (e.g., mesylate or tosylate) for subsequent nucleophilic substitution reactions.

The pyridazine moiety itself is found in numerous clinically evaluated and approved drugs.[1] For example, it is a key component in kinase inhibitors, anti-inflammatory agents, and therapeutics targeting neurological disorders.[5][11] The methoxy group can serve to block a site of metabolism or to modulate the electronics and solubility of the final drug candidate.[2] This building block is particularly relevant in the synthesis of compounds designed to interact with protein kinases, where the nitrogen atoms of the pyridazine ring can act as crucial hydrogen bond acceptors in the enzyme's active site.[2]

Conclusion

This compound is a high-value synthetic intermediate, prized for its functionalized pyridazine core. A robust and reliable synthesis via the reduction of its corresponding carboxylic acid allows for its accessible preparation in a laboratory setting. Rigorous characterization using modern analytical techniques is essential to validate its structure and purity. For medicinal chemists and drug development scientists, this compound represents a key starting point for the design and synthesis of novel therapeutics that leverage the advantageous properties of the pyridazine scaffold.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research. [Link]

-

El-Gohary, N. S., & Shaaban, M. H. (2017). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Pharmacology & Pharmacy, 8, 21-33. [Link]

-

ResearchGate. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. [Link]

-

MySkinRecipes. This compound. [Link]

- Google Patents. (2009). Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.

-

PubChem. [6-(Diethylamino)pyridazin-3-yl]methanol. National Center for Biotechnology Information. [Link]

-

PubChemLite. 6-methoxypyridazine-3-carboxylic acid (C6H6N2O3). [Link]

-

PubChem. 6-Methoxypyridazine-3-carboxylic acid. National Center for Biotechnology Information. [Link]

Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound [myskinrecipes.com]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C6H8N2O2 | CID 13227305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 89532-79-6|this compound|BLD Pharm [bldpharm.com]

- 8. Buy 6-Methoxypyridazine-3-carboxylic acid | 56434-28-7 [smolecule.com]

- 9. 6-Methoxypyridazine-3-carboxylic acid | C6H6N2O3 | CID 12214461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]

- 11. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field [scirp.org]

The Enduring Therapeutic Potential of the Pyridazine Scaffold: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridazine nucleus, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, has firmly established itself as a "privileged structure" in medicinal chemistry. Its inherent physicochemical properties, including a significant dipole moment, hydrogen bonding capabilities, and the ability to modulate pharmacokinetic profiles, render it a versatile and valuable scaffold in the design of novel therapeutic agents. This technical guide provides a comprehensive exploration of the diverse biological activities of pyridazine derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation.

The Pyridazine Core: A Gateway to Diverse Bioactivities

The unique electronic distribution within the pyridazine ring, coupled with its capacity for substitution at various positions, allows for the fine-tuning of its biological and pharmacological properties. This has led to the development of a vast library of pyridazine-containing compounds with a remarkable spectrum of activities, including anticancer, anti-inflammatory, cardiovascular, and antimicrobial effects.[1][2] Several pyridazine-based drugs have successfully navigated the path to clinical approval, underscoring the therapeutic relevance of this heterocyclic system.[3]

Anticancer Activity: Targeting the Engines of Malignancy

The pyridazine scaffold is a prominent feature in a multitude of anticancer agents, targeting various hallmarks of cancer, including aberrant cell signaling, angiogenesis, and DNA repair.[1]

Mechanism of Action: Inhibition of Protein Kinases

A significant number of pyridazine derivatives exert their anticancer effects by inhibiting protein kinases, enzymes that play a pivotal role in regulating cell proliferation, survival, and differentiation.[4]

-

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[5] Pyridazine-based inhibitors have been designed to block the ATP-binding site of VEGFR-2, thereby inhibiting its downstream signaling cascade and thwarting tumor-induced angiogenesis.[5][6] For instance, certain 3-[4-{(6-oxo-1,6-dihydropyridazin-3-yl)oxy}phenyl]urea derivatives have demonstrated nanomolar potency against VEGFR-2.[5]

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is another critical receptor tyrosine kinase that is often overexpressed or mutated in various cancers, leading to uncontrolled cell growth.[7] Novel hybrids of pyridazine and pyrazoline have been synthesized and shown to exhibit excellent EGFR inhibitory effects, with some compounds surpassing the potency of the approved drug Erlotinib.[8] These compounds induce apoptosis and cause cell cycle arrest, highlighting their potential as anti-renal cancer agents.[8][9]

-

Other Kinase Targets: The versatility of the pyridazine scaffold allows for its adaptation to target a range of other kinases implicated in cancer, such as Bruton's tyrosine kinase (BTK) and tropomyosin receptor kinases (TRKs).[10][11] For example, pyrazolo[3,4-d]pyridazinone derivatives have shown potent inhibition of the BTK enzyme.[10]

Signaling Pathway of VEGFR-2 Inhibition by Pyridazine Derivatives

Caption: Pyridazine derivatives inhibit VEGFR-2 signaling.

Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of pyridazine derivatives is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying their potency.

| Compound Class | Target | Cancer Cell Line | IC50 (µM) | Reference |

| Pyridazine-Pyrazoline Hybrids | EGFR | UO-31 (Renal) | 0.65 - 0.84 | [8] |

| Pyrazolo[3,4-c]pyridazine | EGFR/CDK-2 | HepG-2, HCT-116, MCF-7 | 0.391 (EGFR), 0.55 (CDK-2) | [12] |

| Pyridazine-Urea Derivatives | VEGFR-2 | HUVEC | 0.0607 - 1.8 | [5] |

| 6-Phenyl-3(2H)-pyridazinones | Tubulin | Panc-1, Paca-2 | 2.9, 2.2 | [10] |

| Pyridazine-based TRK inhibitors | TRK | Ba/F3 cell lines | 0.00008 - 0.00214 | [11] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of potential anticancer agents.

Principle: Metabolically active cells with functional mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well microplate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyridazine derivatives in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add a sterile MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

-

Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow for MTT Assay

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a key driver of numerous diseases, including rheumatoid arthritis, cardiovascular disorders, and certain cancers.[13] Pyridazine and pyridazinone derivatives have emerged as a promising class of anti-inflammatory agents, with many exhibiting potent and selective inhibition of key inflammatory mediators.[14][15]

Mechanism of Action: Selective COX-2 Inhibition

A primary mechanism underlying the anti-inflammatory effects of many pyridazine derivatives is the selective inhibition of cyclooxygenase-2 (COX-2).[15][16] COX-2 is an inducible enzyme responsible for the production of pro-inflammatory prostaglandins at sites of inflammation.[17] In contrast, COX-1 is a constitutively expressed enzyme involved in physiological functions such as maintaining the integrity of the gastric mucosa.[17] By selectively inhibiting COX-2 over COX-1, pyridazine-based inhibitors can reduce inflammation with a potentially improved gastrointestinal safety profile compared to non-selective non-steroidal anti-inflammatory drugs (NSAIDs).[15]

The selectivity of certain pyridazine derivatives for COX-2 is attributed to their ability to fit into the larger and more flexible active site of the COX-2 enzyme, including a distinct side pocket that is not present in COX-1.[15]

Quantitative Anti-inflammatory Activity Data

The in vitro inhibitory activity of pyridazine derivatives against COX-1 and COX-2 is a critical determinant of their potential as anti-inflammatory agents.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = IC50 COX-1/IC50 COX-2) | Reference |

| Celecoxib (Reference) | 4.12 | 0.35 | 11.77 | [16] |

| Indomethacin (Reference) | 0.37 | 0.74 | 0.50 | [16] |

| Pyridazinone Derivative 3g | 0.505 | 0.0438 | 11.51 | [16] |

| Pyridazine-Pyrazole Hybrid 6f | 9.56 | 1.15 | 8.31 | [18] |

| Pyridazine Derivative 6b | 1.14 | 0.18 | 6.33 | [15] |

Experimental Protocol: In Vitro COX Inhibition Assay

Commercially available colorimetric or fluorometric inhibitor screening assay kits are commonly used to determine the COX-1 and COX-2 inhibitory potential of test compounds.

Principle: These assays typically measure the peroxidase activity of COX. The peroxidase activity is assayed by monitoring the appearance of an oxidized chromogen at a specific wavelength.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare assay buffer, heme, and solutions of the test compounds at various concentrations.

-

Enzyme and Inhibitor Addition: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the respective wells. Add the test compounds or a reference inhibitor (e.g., celecoxib, indomethacin) to the inhibitor wells.

-

Reaction Initiation: Initiate the reaction by adding a solution of arachidonic acid (the substrate for the cyclooxygenase reaction).

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a defined period.

-

Detection: Add a colorimetric or fluorometric substrate to measure the peroxidase activity.

-

Absorbance/Fluorescence Measurement: Read the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound. Determine the IC50 values for both COX-1 and COX-2 and calculate the selectivity index.

In Vivo Anti-inflammatory Model: Carrageenan-Induced Paw Edema in Rats

This is a widely used and well-characterized model of acute inflammation.

Procedure:

-

Animal Acclimatization: Acclimatize male Wistar rats to the laboratory conditions for at least one week.

-

Compound Administration: Administer the test pyridazine derivative, a reference drug (e.g., indomethacin), or the vehicle control orally or intraperitoneally.

-

Induction of Inflammation: One hour after drug administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

Cardiovascular Effects: Modulating Cardiac and Vascular Function

Pyridazine derivatives have demonstrated significant potential in the treatment of cardiovascular diseases, acting as vasodilators and inotropic agents.[[“]]

Mechanism of Action: Phosphodiesterase (PDE) Inhibition and Beyond

-

Phosphodiesterase III (PDE-III) Inhibition: Several pyridazinone derivatives are potent and selective inhibitors of PDE-III, an enzyme that degrades cyclic adenosine monophosphate (cAMP) in cardiac and vascular smooth muscle cells.[10] Inhibition of PDE-III leads to an increase in intracellular cAMP levels, resulting in a positive inotropic effect (increased cardiac contractility) and vasodilation.[10]

-

eNOS Modulation: Some pyridazin-3-one derivatives have been shown to exert their vasorelaxant effects by modulating the expression of endothelial nitric oxide synthase (eNOS), leading to increased production of the vasodilator nitric oxide (NO).[20]

-

Ion Channel Modulation: While less explored, the potential for pyridazine derivatives to modulate ion channels involved in cardiovascular function represents an emerging area of research.

Preclinical Cardiovascular Assessment

The cardiovascular effects of pyridazine derivatives are evaluated in a range of preclinical models.[21]

-

In Vitro Vasorelaxation: Isolated arterial rings (e.g., rat thoracic aorta) are pre-contracted with an agonist (e.g., phenylephrine), and the ability of the test compounds to induce relaxation is measured.

-

In Vivo Hemodynamic Studies: In anesthetized or telemetered animals (e.g., dogs, rats), parameters such as blood pressure, heart rate, and cardiac contractility are monitored following administration of the test compound.

Antimicrobial and Antifungal Activity: Combating Infectious Diseases

The pyridazine scaffold has been incorporated into numerous compounds with significant antibacterial and antifungal properties.[2][17]

Mechanism of Action

-

Antibacterial: While the exact mechanisms for many pyridazine-based antibacterials are still under investigation, some have been shown to target essential bacterial enzymes. There is growing interest in their potential as DNA gyrase inhibitors, which would disrupt bacterial DNA replication.[22][23]

-

Antifungal: The antifungal activity of some pyridazine derivatives is thought to involve the disruption of fungal cell wall integrity and the inhibition of biofilm formation.[24] Certain compounds have shown efficacy against drug-resistant strains of Candida albicans.[24]

Quantitative Antimicrobial and Antifungal Data

The in vitro antimicrobial and antifungal activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC).

| Compound Class | Organism | MIC (µg/mL) | Reference |

| Pyridazinone-Diarylurea Derivatives | Staphylococcus aureus | 16 | [25] |

| Pyridazinone-Diarylurea Derivatives | Candida albicans | 16 | [25] |

| Pyridazine Derivatives | E. coli, P. aeruginosa, S. marcescens | 0.892 - 3.744 | [26] |

| Pyridinone Derivative (PYR) | Candida albicans | 12.5 | [24] |

Experimental Protocol: Broth Microdilution for MIC Determination

This is a standardized method for determining the MIC of an antimicrobial agent.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism.

Step-by-Step Methodology:

-

Preparation of Antimicrobial Solutions: Prepare a stock solution of the pyridazine derivative and perform serial two-fold dilutions in a suitable broth medium.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at an appropriate temperature (typically 37°C) for 16-20 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Future Outlook and Clinical Significance

The pyridazine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Several pyridazine-containing drugs are already on the market, including:

-

Olaparib, Fluzoparib, Simmiparib, and Talazoparib: PARP inhibitors for the treatment of various cancers.[10]

-

Ponatinib: A multi-targeted tyrosine kinase inhibitor used in the treatment of leukemia.[27]

-

Relugolix: A gonadotropin-releasing hormone (GnRH) receptor antagonist.[3]

-

Deucravacitinib: An allosteric inhibitor of tyrosine kinase 2 (TYK2).[3]

The ongoing clinical evaluation of numerous other pyridazine derivatives for a range of indications, from oncology to inflammatory and cardiovascular diseases, further highlights the enduring potential of this versatile heterocyclic core. Future research will likely focus on the development of highly selective and potent pyridazine-based inhibitors for novel biological targets, as well as the exploration of this scaffold in emerging therapeutic areas. The continued application of rational drug design, guided by a deep understanding of structure-activity relationships and mechanistic biology, will undoubtedly lead to the next generation of pyridazine-based medicines.

References

- The pyridazine heterocycle in molecular recognition and drug discovery. Nature Reviews Chemistry. [URL: https://www.

- Ahmed, M. F., Santali, E. Y., Mohi El-Deen, E. M., Naguib, I. A., & El-Haggar, R. (2021). Development of pyridazine derivatives as potential EGFR inhibitors and apoptosis inducers: Design, synthesis, anticancer evaluation, and molecular modeling studies. Bioorganic Chemistry, 106, 104473. [URL: https://pubmed.ncbi.nlm.nih.gov/33221234/]

- Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. Molecules. [URL: https://www.mdpi.com/1420-3049/28/21/7252]

- FDA approved drugs containing pyridine scaffold to treat bacterial and fungal infections. Journal of Molecular Structure.

- An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10733854/]

- Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities. Journal of Enzyme Inhibition and Medicinal Chemistry. [URL: https://www.tandfonline.com/doi/full/10.1080/14756366.2019.1678206]

- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10849200/]

- Development of pyridazine derivatives as potential EGFR inhibitors and apoptosis inducers: Design, synthesis, anticancer evaluation, and molecular modeling studies.

- Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37959985/]

- Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11259020/]

- Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.2c06917]

- The Pivotal Role of Pyridazine-Based Heterocycles in Modern Medicinal Chemistry: An In-depth Technical Guide. BenchChem.

- Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases. BioWorld. [URL: https://www.bioworld.

- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10222014/]